molecular formula C9H6BrF3O3 B1399655 3-Bromo-5-(2,2,2-trifluoroethoxy)-benzoic acid CAS No. 1180016-68-5

3-Bromo-5-(2,2,2-trifluoroethoxy)-benzoic acid

Cat. No.: B1399655
CAS No.: 1180016-68-5
M. Wt: 299.04 g/mol
InChI Key: ZNQABZPKNBZNSK-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The synthesis of halogenated benzoic acids bearing trifluoroethoxy substituents emerged as a critical area of research in the late 20th century, driven by the demand for intermediates in pharmaceutical and agrochemical industries. 3-Bromo-5-(2,2,2-trifluoroethoxy)-benzoic acid (CAS 1180016-68-5) was first reported in the early 2000s as part of efforts to optimize Ullmann-type coupling reactions for introducing trifluoroethoxy groups into aromatic systems. Early methodologies relied on copper-catalyzed substitutions, as demonstrated in patents such as US6849762B2 (2001), which described the reaction of halogenated benzoic acids with trifluoroethanol in tetrahydrofuran (THF) using potassium tert-butoxide as a base.

Key advancements in its synthesis were tied to the development of flecainide acetate, an antiarrhythmic drug. The compound’s structural motif—a benzoic acid core with bromine and trifluoroethoxy groups—proved essential for constructing flecainide’s bis-trifluoroethoxy aromatic backbone. The introduction of phase-transfer catalysts like tris[2-(2-methoxy)-ethoxy]ethylamine (TDA-1) further refined the synthesis, enabling higher yields and scalability.

Table 1: Key Identifiers of this compound

Property Value Source
CAS Number 1180016-68-5
Molecular Formula C₉H₆BrF₃O₃
Molecular Weight 299.04 g/mol
IUPAC Name 3-bromo-5-(2,2,2-trifluoroethoxy)benzoic acid

Significance in Modern Organic Chemistry

The compound’s unique structure confers dual reactivity: the bromine atom facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the trifluoroethoxy group enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic substitutions. This combination makes it invaluable for:

  • Pharmaceutical Intermediates : It serves as a precursor to flecainide and analogs, where the trifluoroethoxy group improves metabolic stability and bioavailability.
  • Ligand Design : The bromine site allows functionalization for creating catalysts in asymmetric synthesis.
  • Material Science : Its aromatic rigidity and halogen content enable use in liquid crystals and polymers requiring thermal stability.

Recent studies highlight its role in synthesizing fluorinated bioactive molecules, leveraging the trifluoroethoxy group’s lipophilicity to enhance blood-brain barrier penetration. For example, its incorporation into kinase inhibitors has improved target binding affinity due to fluorine’s electronegativity.

The compound’s synthetic flexibility is exemplified in Scheme 1 , where copper-mediated coupling with trifluoroethanol achieves regioselective substitution without side reactions:
$$ \text{C}6\text{H}3\text{Br(CO}2\text{H)} + \text{CF}3\text{CH}2\text{OH} \xrightarrow{\text{Cu, THF}} \text{C}6\text{H}3(\text{OCH}2\text{CF}3)\text{Br(CO}2\text{H)} $$

Properties

IUPAC Name

3-bromo-5-(2,2,2-trifluoroethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O3/c10-6-1-5(8(14)15)2-7(3-6)16-4-9(11,12)13/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQABZPKNBZNSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OCC(F)(F)F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthesis via Bromination and Etherification

Method Overview:

  • The initial step involves bromination of a suitable aromatic precursor, typically 5-(2,2,2-trifluoroethoxy)-benzoic acid or its derivatives, using brominating agents such as bromine in aqueous or organic solvents.
  • The brominated intermediate is then subjected to nucleophilic substitution with 2,2,2-trifluoroethanol or its derivatives to introduce the trifluoroethoxy group.

Reaction Conditions & Data:

  • Bromination is typically performed under controlled temperature conditions (0–25°C) to prevent polybromination.
  • Etherification often employs reagents like sodium hydride or sodium metal in aprotic solvents (N,N-dimethylformamide, N,N-dimethylacetamide, or N-methylpyrrolidone).
  • Example: Reaction of 5-bromo-2-chlorobenzoic acid with 2,2,2-trifluoroethanol in the presence of sodium hydride yields the trifluoroethoxy derivative.

Research Findings:

  • The process described in patent US6288271B1 involves reacting hydroxybenzoic acids with trifluoroethyl triflate, but this method is costly due to the expense of triflate reagents.
  • An alternative involves in situ generation of sodium trifluoroethoxide from trifluoroethanol and sodium hydride, followed by nucleophilic substitution on halogenated benzoic acids.

Oxidation of Trifluoroethoxyacetophenones

Method Overview:

  • Synthesis begins with trifluoroethoxyacetophenones, which are oxidized to the corresponding benzoic acids.
  • Oxidation agents such as hypochlorite or potassium permanganate are employed.

Reaction Conditions & Data:

  • Oxidation typically occurs under basic conditions at room temperature or slightly elevated temperatures.
  • Partial halogenation of the aromatic ring can occur, which necessitates careful control of reaction parameters to avoid undesired side products.

Research Findings:

  • Lair (GB 2045 760A) describes oxidation of trifluoroethoxyacetophenones to trifluoroethoxybenzoic acids, but with the drawback of potential ring halogenation, complicating purification.

Preparation via Brominated Precursors and Subsequent Functionalization

Method Overview:

  • Starting from 2,5-dibromotoluene, the methyl group is functionalized with trifluoroethoxy groups through nucleophilic substitution.
  • The methyl group can be oxidized to a carboxylic acid, yielding the target compound.

Reaction Conditions & Data:

  • 2,5-Dibromotoluene reacts with sodium 2,2,2-trifluoroethoxide (prepared in situ from trifluoroethanol and sodium hydride) in N,N-dimethylformamide at approximately 85–105°C.
  • Oxidation of the methyl group to the carboxylic acid is performed using potassium permanganate or sodium permanganate.

Research Findings:

  • Patent EP1918280A1 details this process, emphasizing high yields (~81.6%) for the intermediate 2,5-bis(2,2,2-trifluoroethoxy)toluene, which is then oxidized to the acid.
  • This approach offers a scalable route with controlled reaction conditions and high selectivity.

Conversion of Ester Derivatives

Method Overview:

  • Esterification of the acid with methanol or other alcohols in the presence of sulfuric acid or other catalysts produces methyl esters.
  • Hydrolysis or saponification of methyl esters yields the free acid.

Reaction Conditions & Data:

  • Esterification is typically conducted under reflux with excess methanol.
  • Hydrolysis can be performed with aqueous base (NaOH or KOH) under mild conditions.

Research Findings:

  • The synthesis of methyl 3-bromo-5-(2,2,2-trifluoroethoxy)benzoate is a common intermediate step before hydrolysis to the acid, as described in bench chemistry literature.

Summary Data Table

Method Starting Material Key Reagents Conditions Yield Advantages Disadvantages
Direct Bromination & Etherification Hydroxybenzoic acid derivatives Bromine, trifluoroethanol, NaH 0–25°C for bromination; reflux for etherification 75–85% Straightforward, scalable Potential over-bromination, side reactions
Oxidation of Acetophenones Trifluoroethoxyacetophenones Hypochlorite, KMnO₄ Room temp to mild heat 70–80% Good selectivity Ring halogenation risk
Brominated Precursors + Nucleophilic Substitution 2,5-Dibromotoluene NaOCH₂CF₃, NaH, oxidants 85–105°C 81.6% (intermediate), 70–80% (final) High yield, scalable Multi-step process
Esterification & Hydrolysis Carboxylic acids H₂SO₄, methanol Reflux 90–95% (ester); 85–90% (acid) Widely used Requires purification

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2,2,2-trifluoroethoxy)-benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives or reduction to yield alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.

    Oxidation Products: Carboxylate salts or esters.

    Reduction Products: Alcohol derivatives of the benzoic acid.

Scientific Research Applications

3-Bromo-5-(2,2,2-trifluoroethoxy)-benzoic acid finds applications in several fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2,2,2-trifluoroethoxy)-benzoic acid depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting cellular processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituent positions, and molecular properties:

Compound Name Substituent Positions Molecular Formula Molecular Weight CAS Number Key Differences/Applications
3-Bromo-5-(2,2,2-trifluoroethoxy)-benzoic acid Br (3), CF₃CH₂O (5) C₉H₆BrF₃O₃ 299.05 Not explicitly listed¹ Target compound; potential for drug derivatization
2-Bromo-5-(2,2,2-trifluoroethoxy)benzoic acid Br (2), CF₃CH₂O (5) C₉H₆BrF₃O₃ 299.05 1520581-23-0 Substituent positional isomer; altered electronic effects
5-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid Br (5), CF₃CH₂O (2) C₉H₆BrF₃O₃ 299.04 847786-18-9 Inverse substituent arrangement; impacts binding affinity
3-Bromo-5-(trifluoromethyl)benzoic acid Br (3), CF₃ (5) C₈H₄BrF₃O₂ 269.02 328-67-6 Trifluoromethyl instead of trifluoroethoxy; stronger electron withdrawal
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid CF₃CH₂O (2,5) C₁₀H₆F₆O₄ 314.15 Not explicitly listed² Dual trifluoroethoxy groups; enhanced lipophilicity

²Synthesis described in .

Key Observations:
  • Substituent Position : The position of bromine and trifluoroethoxy groups significantly influences electronic and steric properties. For example, 3-bromo substitution (meta to the carboxylic acid) may enhance hydrogen-bonding interactions in drug-receptor binding compared to ortho-substituted analogs .
Comparative Reaction Yields:
Compound Reaction Type Yield Conditions
3-{2-[3-Methyl-4-(trifluoroethoxy)pyridin-2-ylmethanesulfinyl]-benzimidazole-1-sulfonyl}benzoic acid sodium salt (9a ) Ester hydrolysis 94% NaHCO₃, THF/H₂O, 70°C
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid Nucleophilic substitution ~65% NaH, DMF, 2,2,2-trifluoroethanol

Biological Activity

3-Bromo-5-(2,2,2-trifluoroethoxy)-benzoic acid is an organic compound of increasing interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₉H₈BrF₃O₃
Molecular Weight: Approximately 299.04 g/mol
CAS Number: 1180016-68-5

The compound features a bromine atom and a trifluoroethoxy group attached to a benzoic acid moiety, which contributes to its distinct physical and chemical properties. The trifluoroethoxy group enhances lipophilicity, potentially affecting cellular uptake and distribution in biological systems.

The biological activity of this compound may involve interactions with various biomolecules:

  • Enzyme Interaction: The compound may act as an inhibitor or modulator of specific enzymes due to its structural similarities with other bioactive compounds. For instance, its bromine atom can participate in halogen bonding interactions that influence enzyme-substrate dynamics.
  • Cellular Uptake: Enhanced lipophilicity from the trifluoroethoxy group allows for better membrane permeability, facilitating the compound's entry into cells where it can exert its effects.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity. Its structural similarities to known antimicrobial agents indicate potential efficacy against various pathogens. However, specific mechanisms and targets remain to be fully elucidated.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds.

Compound NameStructural FeaturesBiological Activity
3-Bromo-4-(trifluoromethyl)benzoic acidBromine atom; trifluoromethyl groupPotential anti-inflammatory and antimicrobial activities
3-Chloro-5-(trifluoroethoxy)-benzoic acidChlorine instead of bromine; similar ethoxy groupInvestigated for similar therapeutic properties
3-Bromo-5-(trifluoromethoxy)benzoic acidTrifluoromethoxy instead of trifluoroethoxyLimited studies; potential for different reactivity patterns

This table highlights how variations in halogen substituents and functional groups can influence the biological activities of benzoic acid derivatives.

Case Studies and Research Findings

Recent studies have evaluated the biological effects of various benzoic acid derivatives. For instance:

  • Protein Degradation Pathways: A study demonstrated that certain benzoic acid derivatives could promote the activity of proteasomal and autophagic pathways in human fibroblasts. Although this compound was not specifically tested, its structural relatives showed significant activation levels of these pathways .
  • Cytotoxicity Evaluations: In vitro assays indicated that some benzoic acid derivatives exhibited low cytotoxicity across various cell lines while enhancing proteasome activity. This suggests a potential therapeutic window for compounds like this compound in treating age-related diseases without significant toxicity .

Q & A

Basic Research Questions

Q. What are the methodological steps to synthesize 3-Bromo-5-(2,2,2-trifluoroethoxy)-benzoic acid, and how can reaction conditions be optimized?

  • Answer : A common approach involves halogenation and etherification of a benzoic acid precursor. For example, trifluoroethoxy groups can be introduced via nucleophilic substitution using 2,2,2-trifluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Bromination is typically achieved using N-bromosuccinimide (NBS) with a radical initiator like AIBN. Optimization includes:

  • Molar ratios : A 1:1.8 molar ratio of acid to trifluoroethyl reagent improves yield .
  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance reactivity for amidation or esterification .
  • Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) ensures purity .

Q. How can spectroscopic techniques (NMR, MS) be utilized to confirm the structure of this compound?

  • Answer :

  • ¹H/¹³C NMR : The trifluoroethoxy group shows a characteristic quartet (δ ~4.5 ppm for -OCH₂CF₃) and a singlet for the aromatic bromine-substituted protons. Carboxylic acid protons appear as a broad peak at δ ~12-13 ppm .
  • Mass spectrometry (EI-MS) : The molecular ion peak ([M]⁺) at m/z 318 (C₁₁H₈BrF₃O₃) confirms the molecular weight. Fragmentation patterns (e.g., loss of COOH or CF₃CH₂O groups) validate substituents .

Advanced Research Questions

Q. What computational strategies are effective in studying the binding affinity of this compound to biological targets?

  • Answer : Molecular docking tools like AutoDock4 can model interactions. Key steps include:

  • Receptor flexibility : Incorporate side-chain flexibility for residues in the binding pocket (e.g., using HIV protease as a model system) .
  • Grid parameters : Set grid boxes to cover the active site (e.g., 60 × 60 × 60 Å) with 0.375 Å spacing.
  • Scoring functions : Use the Lamarckian genetic algorithm (LGA) to rank binding poses. The trifluoroethoxy group’s electron-withdrawing effects enhance hydrophobic interactions .

Q. How can contradictory data on substituent effects (e.g., bromine vs. fluorine) in reaction mechanisms be resolved?

  • Answer :

  • Controlled experiments : Compare reaction rates of brominated vs. fluorinated analogs under identical conditions (solvent, temperature).
  • DFT calculations : Analyze electronic effects (e.g., Hammett σ values) to predict substituent influence on reaction pathways.
  • HPLC monitoring : Track intermediate formation (e.g., acyl chloride in amidation) to identify rate-limiting steps .

Q. What catalytic systems are effective for amide bond formation involving this carboxylic acid derivative?

  • Answer :

  • Boric acid catalysis : Activates the carbonyl group via electron density reduction, enabling nucleophilic attack by amines (0.1 eq. catalyst, 80°C, 2 hours) .
  • Carbodiimide coupling (EDC/HOBt) : Suitable for sensitive substrates; yields >80% in DCM at room temperature .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for Sonogashira coupling reactions with this compound?

  • Answer : Variables to standardize:

  • Catalyst system : Use Pd(PPh₃)₂Cl₂/CuI with piperidine as a base.
  • Substrate purity : Ensure bromine substitution is >95% (via HPLC) to avoid side reactions.
  • Oxygen exclusion : Degas solvents to prevent palladium deactivation. Conflicting yields often arise from trace moisture or oxygen .

Methodological Tables

Parameter Optimized Condition Reference
Molar ratio (acid:amine)1:1.8
Reaction solventTHF (for amidation)
Purification methodRecrystallization (ethanol/water)
Docking grid size60 × 60 × 60 Å

Key Notes

  • Avoid commercial sources (e.g., ) per reliability guidelines.
  • Advanced questions emphasize mechanistic and computational rigor, while basic questions focus on synthesis and characterization.
  • Substituent effects (bromine, trifluoroethoxy) are critical for reactivity and bioactivity studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-5-(2,2,2-trifluoroethoxy)-benzoic acid
Reactant of Route 2
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3-Bromo-5-(2,2,2-trifluoroethoxy)-benzoic acid

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